![molecular formula C12H17FN2 B1338925 1-[2-(4-Fluorophenyl)ethyl]piperazine CAS No. 70931-33-8](/img/structure/B1338925.png)
1-[2-(4-Fluorophenyl)ethyl]piperazine
概要
説明
The compound 1-[2-(4-Fluorophenyl)ethyl]piperazine is a structural analog of various piperazine derivatives that have been synthesized and studied for their potential therapeutic applications. These compounds have been primarily investigated for their affinity to the dopamine transporter (DAT) and their potential as therapeutic agents for cocaine abuse, as well as for their antimicrobial properties . The presence of the 4-fluorophenyl group is a common feature in these molecules, which is believed to contribute to their biological activity.
Synthesis Analysis
The synthesis of related piperazine derivatives involves multi-step organic reactions, including the introduction of substituents to the benzene ring and the piperazine moiety. For instance, the addition of hydroxy and methoxy groups to the phenylpropyl side chain has been shown to yield potent and selective ligands for the DAT . Optically pure phenyl- and non-phenyl-substituted piperazines have also been synthesized, with the S configuration of the hydroxyl group resulting in greater selectivity for the DAT over the serotonin transporter (SERT) . The synthesis of these compounds often requires careful control of reaction conditions and stereochemistry to achieve the desired selectivity and potency.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can adopt a chair conformation, and various substituents that influence the compound's biological activity and binding affinity . The spatial arrangement of these substituents, as well as the presence of chiral centers, can significantly affect the compound's interaction with biological targets such as DAT and SERT .
Chemical Reactions Analysis
Piperazine derivatives undergo various chemical reactions during their synthesis, including cyclocondensation, esterification, and the introduction of functional groups such as hydroxyl, methoxy, and fluoro substituents . These reactions are crucial for modifying the chemical properties of the compounds and enhancing their biological activity. The introduction of an oxygen-containing functionality, for example, has been shown to affect the affinity for DAT .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents can make the compounds more lipophilic or hydrophilic, which in turn affects their solubility and potential as oral or injectable therapeutic agents . The crystal and molecular structure of these compounds, determined by X-ray analysis, provides insights into their conformation and intermolecular interactions, which are important for understanding their pharmacological properties .
科学的研究の応用
Development of Therapeutic Agents
Research has demonstrated the potential of derivatives of 1-[2-(4-Fluorophenyl)ethyl]piperazine in the development of therapeutic agents aimed at addressing cocaine abuse. Specifically, hydroxylated derivatives of this compound have shown significant interaction with dopamine and serotonin transporters (DAT and SERT, respectively), exhibiting substantial enantioselectivity and affinity. This indicates their potential in creating long-acting agents for treating cocaine dependency, with certain derivatives displaying notably high DAT selectivity and efficacy in elevating extracellular dopamine levels as well as inhibiting cocaine-maintained responding in animal models (Hsin et al., 2002).
Synthesis and Scale-Up Process
The compound has been subject to studies focusing on its synthesis process, particularly in the context of producing dopamine uptake inhibitors such as GBR-12909. Efforts have aimed at developing robust processes for the preparation of such compounds in kilogram quantities. These studies have emphasized improving overall yield, reproducibility, and environmental friendliness of the synthesis process, marking significant strides in the pharmaceutical manufacturing of dopamine uptake inhibitors (Ironside et al., 2002).
Antitumor Activity
Further exploration into the applications of 1-[2-(4-Fluorophenyl)ethyl]piperazine derivatives has revealed their potential in cancer treatment. Novel Schiff bases containing the compound have demonstrated significant inhibitory activity against tumor cells, indicating the compound's relevance in the development of new antitumor agents. This research highlights the compound's versatility and its potential impact beyond neuropharmacology, extending into oncology (Ding et al., 2016).
Serotonin Receptor Studies with PET
Studies have also utilized derivatives of 1-[2-(4-Fluorophenyl)ethyl]piperazine for the investigation of serotonin receptors using positron emission tomography (PET). These studies have contributed significantly to our understanding of serotonergic neurotransmission, highlighting the compound's utility in neurological research. The findings from these investigations provide valuable insights into the role of serotonin receptors in various neurological disorders and facilitate the development of targeted therapeutic strategies (Plenevaux et al., 2000).
Safety And Hazards
特性
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15/h1-4,14H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODHVDKKTUZVDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460286 | |
| Record name | 1-[2-(4-fluorophenyl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Fluorophenyl)ethyl]piperazine | |
CAS RN |
70931-33-8 | |
| Record name | 1-[2-(4-fluorophenyl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(4-fluorophenyl)ethyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

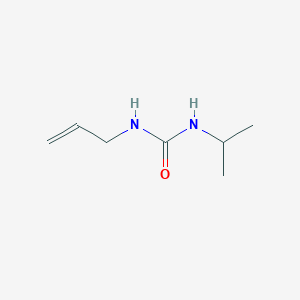
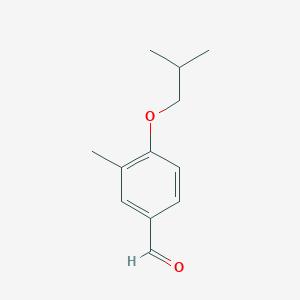
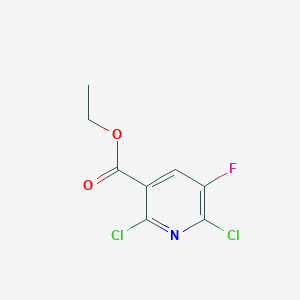
![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1338848.png)

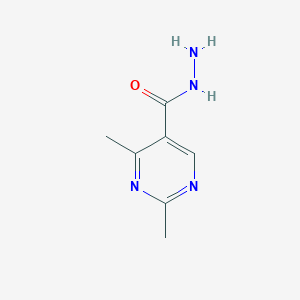
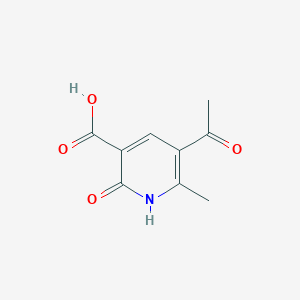
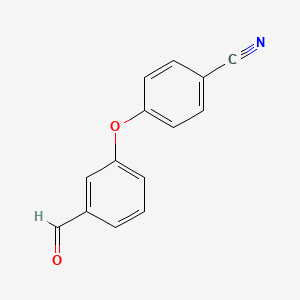
![4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine](/img/structure/B1338861.png)
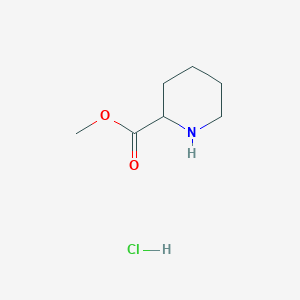
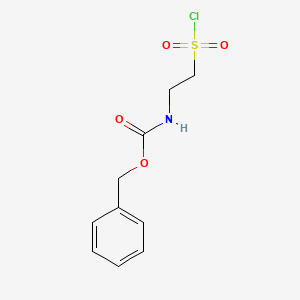
![5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1338867.png)
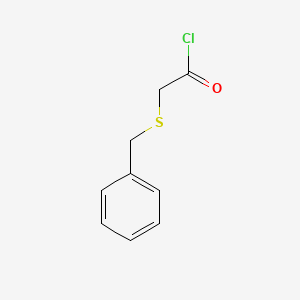
![[4-(Butyrylamino)phenyl]acetic acid](/img/structure/B1338871.png)